N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is a compound belonging to the class of organic compounds known as imidazopyrimidines. These are organic polycyclic compounds containing an imidazole ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde and a nitrile in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium methoxide or sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a COX-2 inhibitor also suggests applications in pain management and cancer therapy.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . Molecular modeling studies have shown that the compound fits well into the active site of COX-2, blocking its activity .
Comparison with Similar Compounds
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide can be compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While these compounds share a similar mechanism of action, this compound may offer advantages in terms of selectivity and potency . Similar compounds include:
Celecoxib: A well-known COX-2 inhibitor used in the treatment of arthritis and pain.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to safety concerns.
2-phenylimidazo[1,2-a]pyridines: A class of compounds with similar structural features and biological activities.
Properties
Molecular Formula |
C18H14N4O2 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23) |
InChI Key |
HYBWNFVNJSJXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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